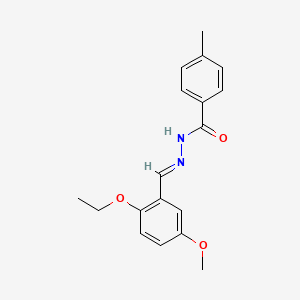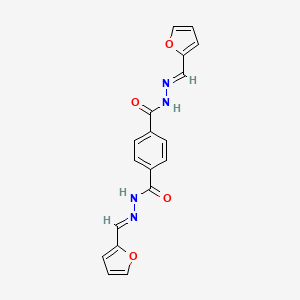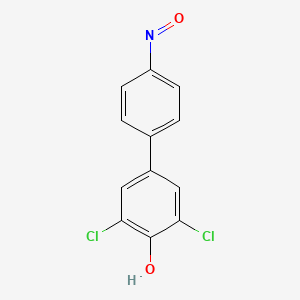![molecular formula C15H12BrN3O B3865982 N'-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B3865982.png)
N'-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide
Overview
Description
N’-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a bromo-substituted phenyl group and a pyridine ring, connected through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 2-bromo-3-phenylprop-2-en-1-aldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted hydrazones.
Scientific Research Applications
N’-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential anti-mycobacterial activity, particularly against strains of Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in its anti-mycobacterial activity, the compound may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide: Known for its potent anti-mycobacterial activity.
N’-[(1E)-3,5-dibromo-2,4-dihydroxyphenyl)methylidene]nicotinohydrazide: Another hydrazone derivative with potential biological activities.
Uniqueness
N’-[(1E,2E)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide stands out due to its specific bromo-substituted phenyl group, which can impart unique electronic and steric properties. This makes it a versatile compound for various chemical modifications and applications.
Properties
IUPAC Name |
N-[(E)-[(E)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-13(10-12-6-2-1-3-7-12)11-18-19-15(20)14-8-4-5-9-17-14/h1-11H,(H,19,20)/b13-10+,18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEPYGYOHRXIGF-HWVXOFFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C=N\NC(=O)C2=CC=CC=N2)/Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3865902.png)
![N'-[(E)-(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]pyridine-3-carbohydrazide](/img/structure/B3865908.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865916.png)
![N-({N'-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B3865929.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B3865967.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B3865974.png)
![(1,3-benzodioxol-4-ylmethyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B3865991.png)
![2-hydroxy-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3865993.png)
![N-[3-(2-furyl)-1-methylpropyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3865999.png)
![{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B3866003.png)
![N'-benzylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3866015.png)

